molecular formula C11H10F6N2O3S B12464682 3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide

3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide

Katalognummer: B12464682
Molekulargewicht: 364.27 g/mol
InChI-Schlüssel: NEAQOKLTEHLXLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-TRIFLUORO-N’-(4-METHYLBENZENESULFONYL)-2-(TRIFLUOROMETHYL)PROPANEHYDRAZIDE is a complex organic compound characterized by the presence of trifluoromethyl groups and a sulfonyl hydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-TRIFLUORO-N’-(4-METHYLBENZENESULFONYL)-2-(TRIFLUOROMETHYL)PROPANEHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,3,3-trifluoropropanone with 4-methylbenzenesulfonyl hydrazide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-TRIFLUORO-N’-(4-METHYLBENZENESULFONYL)-2-(TRIFLUOROMETHYL)PROPANEHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

3,3,3-TRIFLUORO-N’-(4-METHYLBENZENESULFONYL)-2-(TRIFLUOROMETHYL)PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3,3-TRIFLUORO-N’-(4-METHYLBENZENESULFONYL)-2-(TRIFLUOROMETHYL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl hydrazide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3,3-TRIFLUORO-N’-(4-METHYLBENZENESULFONYL)-2-(TRIFLUOROMETHYL)PROPANEHYDRAZIDE is unique due to its combination of trifluoromethyl groups and a sulfonyl hydrazide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H10F6N2O3S

Molekulargewicht

364.27 g/mol

IUPAC-Name

3,3,3-trifluoro-N'-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)propanehydrazide

InChI

InChI=1S/C11H10F6N2O3S/c1-6-2-4-7(5-3-6)23(21,22)19-18-9(20)8(10(12,13)14)11(15,16)17/h2-5,8,19H,1H3,(H,18,20)

InChI-Schlüssel

NEAQOKLTEHLXLH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.